N-Benzyl-4-methyl-5-vinylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-methyl-5-vinylpyridin-2-amine is an organic compound with the molecular formula C15H16N2 It is a derivative of pyridine, featuring a benzyl group, a methyl group, and a vinyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-methyl-5-vinylpyridin-2-amine typically involves the reaction of 4-methyl-5-vinylpyridin-2-amine with benzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-methyl-5-vinylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Benzyl chloride (C7H7Cl) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of N-benzyl-4-methyl-5-vinylpiperidine.
Substitution: Formation of various N-substituted derivatives depending on the substituent used.
Scientific Research Applications
N-Benzyl-4-methyl-5-vinylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-4-methyl-5-vinylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the vinyl group may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate specific signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-methylpyridin-2-amine: Lacks the vinyl group, which may affect its reactivity and biological activity.
N-Benzyl-5-vinylpyridin-2-amine: Lacks the methyl group, which may influence its chemical properties.
N-Benzyl-4-methyl-5-ethylpyridin-2-amine: Has an ethyl group instead of a vinyl group, leading to different reactivity.
Uniqueness
N-Benzyl-4-methyl-5-vinylpyridin-2-amine is unique due to the presence of both the vinyl and methyl groups on the pyridine ring. This combination of functional groups provides distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
N-Benzyl-4-methyl-5-vinylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, synthesis methods, and relevant case studies.
Structural Overview
This compound contains a pyridine ring that is substituted with a benzyl group, a methyl group, and a vinyl group. The molecular formula is C14H16N, and it has a CAS number of 1355237-19-2. The presence of the pyridine moiety is often linked to various biological activities, making this compound a candidate for further research in medicinal applications.
Pharmacological Properties
The biological activities associated with compounds similar to this compound include:
- Antimicrobial Activity : Compounds containing pyridine structures have shown potential antimicrobial properties. For instance, related compounds have been evaluated for their ability to inhibit bacterial growth, notably against gram-positive and gram-negative bacteria .
- Anticancer Activity : The compound's structure suggests potential anticancer properties. Pyridine derivatives have been linked to the inhibition of cancer cell proliferation in various studies. For example, structural analogs have demonstrated cytotoxic effects against human cancer cell lines .
Synthesis Methods
The synthesis of this compound can be approached through several methods, often involving the alkylation of pyridine derivatives or the use of vinylation techniques. A common synthetic route includes:
- Formation of the Pyridine Ring : Starting from 4-methylpyridin-2-amine, the benzyl and vinyl groups can be introduced through nucleophilic substitution reactions.
- Functionalization : The introduction of the vinyl group can be achieved via cross-coupling reactions or vinylation methods involving halides or other electrophiles.
Case Study 1: Antimicrobial Evaluation
In a study evaluating various pyridine derivatives, this compound was tested for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures exhibited significant inhibition zones in agar diffusion tests, suggesting promising antimicrobial properties .
Case Study 2: Anticancer Activity
A series of compounds related to this compound were screened against a panel of human cancer cell lines. The results showed that certain derivatives displayed GI50 values in the low micromolar range, indicating strong cytotoxic effects against leukemia and breast cancer cell lines .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Benzyl and vinyl substitutions on pyridine | Antimicrobial, Anticancer |
N-Benzyl-5-bromo-4-methyl-pyridin-2-amine | Bromine substitution on the pyridine ring | Potential antimicrobial |
N-Methyl-pyridin-2-amines | Methyl substitution without benzyl or vinyl | Anticancer activity |
4-Methyl-pyridin-2-carboxylic acid | Carboxylic acid instead of amine | Anti-inflammatory effects |
Properties
Molecular Formula |
C15H16N2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-benzyl-5-ethenyl-4-methylpyridin-2-amine |
InChI |
InChI=1S/C15H16N2/c1-3-14-11-17-15(9-12(14)2)16-10-13-7-5-4-6-8-13/h3-9,11H,1,10H2,2H3,(H,16,17) |
InChI Key |
JSQYGNPDCIALEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=C)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.